molecular formula C19H23NO3 B3753167 N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide

N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide

Cat. No.: B3753167
M. Wt: 313.4 g/mol
InChI Key: SAZMJWNMRAYWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, and a butanamide chain linked to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide typically involves the following steps:

    Formation of 4-(2-methylphenoxy)butanoic acid: This can be achieved by reacting 2-methylphenol with butyric acid in the presence of a catalyst.

    Conversion to acid chloride: The 4-(2-methylphenoxy)butanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Amidation reaction: The acid chloride is then reacted with 4-ethoxyaniline to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide can undergo oxidation reactions, particularly at the ethoxy and methyl groups.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, such as phenols or substituted amides.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved typically include binding to the active site of the enzyme or receptor, leading to a change in its activity.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-4-(2-methylphenoxy)butanamide
  • N-(4-ethoxyphenyl)-4-(2-chlorophenoxy)butanamide
  • N-(4-ethoxyphenyl)-4-(2-methylphenoxy)pentanamide

Uniqueness: N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide is unique due to the specific combination of functional groups it possesses. The presence of both ethoxy and methylphenoxy groups provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, particularly in the design of new pharmaceuticals or specialty chemicals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-22-17-12-10-16(11-13-17)20-19(21)9-6-14-23-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZMJWNMRAYWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-4-(2-methylphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.